4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside

Vue d'ensemble

Description

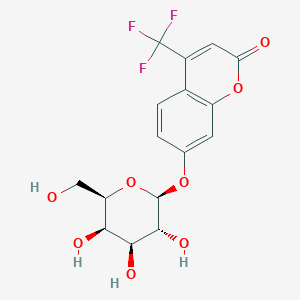

4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex organic compound characterized by its trifluoromethyl group and chromen-2-one structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves multiple steps. One common method includes the reaction of a chromen-2-one derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Applications De Recherche Scientifique

Enzyme Activity Assays

TFMU-Gal serves as a substrate for beta-galactosidase, allowing researchers to measure enzyme activity quantitatively. The compound is hydrolyzed by beta-galactosidase to produce a highly fluorescent product, 4-trifluoromethylumbelliferone (TFMU), which can be detected using fluorescence spectroscopy. This sensitivity makes TFMU-Gal an ideal choice for:

- Quantitative assays : TFMU-Gal provides a reliable method for quantifying beta-galactosidase activity in various biological samples, including cell lysates and tissue extracts .

- Screening applications : It is utilized in high-throughput screening for identifying enzyme inhibitors or activators in drug discovery processes .

Molecular Biology Techniques

In molecular biology, TFMU-Gal is particularly valuable for:

- Fluorescence-Activated Cell Sorting (FACS) : The high sensitivity of TFMU-Gal allows for the detection of beta-galactosidase activity at low enzyme concentrations, facilitating the sorting of cells based on enzymatic activity .

- ELISA-type assays : TFMU-Gal can be integrated into automated ELISA systems, providing a rapid and efficient method for detecting beta-galactosidase in various samples without the need for additional stop buffers .

Diagnostic Applications

The compound has potential diagnostic applications due to its ability to detect specific enzyme activities associated with certain diseases:

- Lysosomal storage disorders : TFMU-Gal is used to assess the activity of lysosomal glycosidases, which can be deficient in certain genetic disorders. This application aids in the diagnosis of conditions such as Gaucher's disease and Fabry disease .

- Detection of pathogenic bacteria : The substrate can be employed to identify bacterial strains that produce beta-galactosidase, contributing to microbiological diagnostics .

Case Studies and Research Findings

Several studies have highlighted the efficacy of TFMU-Gal in various research contexts:

- A study published in Biochemical International demonstrated the use of TFMU-Gal as a substrate for revealing diseases connected with hereditary deficiencies of lysosomal glycosidases, showcasing its diagnostic potential .

- Research has indicated that TFMU-Gal is significantly more sensitive than traditional chromogenic substrates like X-Gal, making it preferable for applications requiring high sensitivity and specificity .

Comparative Analysis of Fluorogenic Substrates

The following table summarizes key characteristics of TFMU-Gal compared to other common fluorogenic substrates:

| Substrate Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application Area |

|---|---|---|---|

| 4-(Trifluoromethyl)umbelliferyl-beta-D-galactopyranoside (TFMU-Gal) | 385 | 502 | Beta-galactosidase assays |

| 4-Methylumbelliferyl-beta-D-glucopyranoside (MUG) | 365 | 448 | Beta-glucosidase assays |

| 4-Nitrophenyl-beta-D-glucopyranoside | 405 | 505 | General enzyme assays |

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)coumarin: Shares the trifluoromethyl group but lacks the complex sugar moiety.

7-Hydroxy-4-(trifluoromethyl)coumarin: Similar structure but with different functional groups.

Uniqueness

4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its combination of a trifluoromethyl group and a sugar moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside (TFU-β-Gal) is a synthetic compound derived from umbelliferone, characterized by the addition of a trifluoromethyl group and a galactopyranoside moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a fluorogenic substrate for beta-galactosidase. This article reviews the biological activity of TFU-β-Gal, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

TFU-β-Gal has the following chemical structure:

- Chemical Formula : C₁₃H₉F₃O₇

- Molecular Weight : 320.19 g/mol

- CAS Number : 117153-55-6

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable tool in biochemical research.

TFU-β-Gal primarily acts as a substrate for beta-galactosidase enzymes. Upon hydrolysis by these enzymes, it releases umbelliferone, which exhibits fluorescence. This property makes TFU-β-Gal an effective probe for tracking enzymatic activity in various biological systems.

Key Mechanisms:

- Enzyme Interaction : The trifluoromethyl group increases the binding affinity of TFU-β-Gal to beta-galactosidase, enhancing its hydrolysis rate.

- Fluorescence Generation : The conversion of TFU-β-Gal to umbelliferone facilitates real-time monitoring of enzyme activity through fluorescence spectroscopy.

Enzyme Inhibition

Research indicates that TFU-β-Gal can inhibit certain enzymes beyond beta-galactosidase, including:

- Collagenase : Studies suggest that compounds similar to TFU-β-Gal exhibit inhibitory effects on collagenase, which is crucial in conditions involving excessive collagen degradation.

Antimicrobial Properties

TFU-β-Gal has been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness as a substrate in detecting bacterial beta-galactosidase suggests potential applications in microbiological assays .

Case Studies and Research Findings

- Detection of Bacterial Activity :

- Fluorescence Imaging :

- Comparative Studies :

Data Table: Comparison of Fluorogenic Substrates

| Compound | Fluorescence Yield | Enzyme Target | Application Area |

|---|---|---|---|

| This compound | High | Beta-galactosidase | Microbial detection |

| 4-methylumbelliferyl-beta-d-galactopyranoside | Moderate | Beta-galactosidase | Microbial detection |

| 7-hydroxycoumarin | Low | Various hydrolases | General enzymatic assays |

Propriétés

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-BGNCJLHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.